molecular formula C10H16O4 B15199163 1-(Carboxymethyl)-4-methylcyclohexanecarboxylic acid CAS No. 5433-06-7

1-(Carboxymethyl)-4-methylcyclohexanecarboxylic acid

Cat. No.: B15199163
CAS No.: 5433-06-7
M. Wt: 200.23 g/mol
InChI Key: GTQIKPOXUMNLOC-UHFFFAOYSA-N
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Description

cis-1-(Carboxymethyl)-4-methylcyclohexanecarboxylic acid is an organic compound that belongs to the class of cycloalkanes. It is characterized by the presence of a cyclohexane ring with two carboxylic acid groups and a methyl group. The cis configuration indicates that the substituents are on the same side of the cyclohexane ring, which can influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-(Carboxymethyl)-4-methylcyclohexanecarboxylic acid typically involves the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene derivative. This intermediate can then be further functionalized to introduce the carboxymethyl and carboxylic acid groups. The reaction conditions often include elevated temperatures and the use of solvents such as xylene .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The compound can participate in substitution reactions where one of the substituents is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

cis-1-(Carboxymethyl)-4-methylcyclohexanecarboxylic acid has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of cis-1-(Carboxymethyl)-4-methylcyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The pathways involved may include metabolic processes where the compound is converted to active metabolites .

Comparison with Similar Compounds

    cis-1,2-Dimethylcyclohexane: Similar in structure but with methyl groups instead of carboxylic acid groups.

    cis-1,2-Dicarboxycyclohexane: Similar in having carboxylic acid groups but differs in the position of the substituents.

Uniqueness: The presence of both carboxymethyl and carboxylic acid groups provides versatility in chemical reactions and potential biological activity .

Properties

IUPAC Name

1-(carboxymethyl)-4-methylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-7-2-4-10(5-3-7,9(13)14)6-8(11)12/h7H,2-6H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQIKPOXUMNLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90283007
Record name 1-(carboxymethyl)-4-methylcyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90283007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5433-06-7
Record name MLS002639259
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29097
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(carboxymethyl)-4-methylcyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90283007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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